molecular formula C17H12F3N3O2 B12128426 5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

Cat. No.: B12128426
M. Wt: 347.29 g/mol
InChI Key: PFDDEDMGOVRHEM-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with suitable triazatricyclic precursors under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to bind to specific proteins and enzymes, making it a valuable tool for studying biochemical pathways and mechanisms .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and modulating biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene stands out due to its tricyclic structure and the presence of a trifluoromethoxy group. These features contribute to its unique chemical properties and reactivity, making it valuable for a wide range of scientific research applications.

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)25-12-7-5-11(6-8-12)15(24)23-10-9-22-14-4-2-1-3-13(14)21-16(22)23/h1-8H,9-10H2

InChI Key

PFDDEDMGOVRHEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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